M-Nitrobenzenesulfonyl peroxide

Description

Properties

CAS No. |

6209-71-8 |

|---|---|

Molecular Formula |

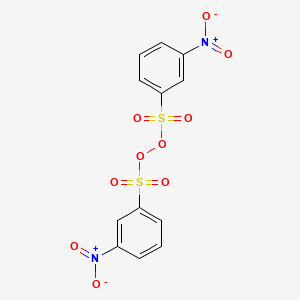

C12H8N2O10S2 |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

(3-nitrophenyl)sulfonyloxy 3-nitrobenzenesulfonate |

InChI |

InChI=1S/C12H8N2O10S2/c15-13(16)9-3-1-5-11(7-9)25(19,20)23-24-26(21,22)12-6-2-4-10(8-12)14(17)18/h1-8H |

InChI Key |

HTFPLYQUBPPUPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)OOS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

The foundational step in this compound synthesis involves converting nitrobenzene to m-nitrobenzenesulfonic acid. A patented method (CN108997175B) achieves this via chlorosulfonic acid under controlled conditions:

Procedure :

- Reactants : Nitrobenzene and chlorosulfonic acid (molar ratio 1:0.4–0.6).

- Conditions : 110–130°C for 2–5 hours, with continuous HCl gas removal.

- Workup : Neutralization with sodium carbonate yields sodium m-nitrobenzenesulfonate.

Key Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 120°C | Max 99.2% |

| Molar Ratio (Nitrobenzene:ClSO₃H) | 1:0.4 | 98% purity |

| Reaction Time | 5 hours | 95% conversion |

This method eliminates residual chlorosulfonic acid by using nitrobenzene in excess, which is recoverable via molecular sieves.

Peroxidation of m-Nitrobenzenesulfonic Acid

Hydrogen Peroxide Coupling

Sulfonyl peroxides are typically synthesized by reacting sulfonyl chlorides with hydrogen peroxide. For this compound:

Reaction Sequence :

- Sulfonyl Chloride Formation :

$$ \text{m-Nitrobenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{m-Nitrobenzenesulfonyl chloride} + \text{HCl} + \text{POCl}3 $$

- Peroxide Synthesis :

$$ \text{m-Nitrobenzenesulfonyl chloride} + \text{H}2\text{O}2 \rightarrow \text{this compound} + \text{HCl} $$

Critical Parameters :

- Solvent Choice : Benzene or chlorobenzene minimizes side reactions.

- Temperature : Maintain below 10°C to prevent premature decomposition.

- Stoichiometry : Excess H₂O₂ (1.5–2.0 equiv) ensures complete conversion.

Solvent Effects on Reaction Mechanism

Decomposition studies reveal solvent-dependent pathways:

- Chloroform : Homolytic O–O cleavage dominates, producing sulfonic acid and chlorine radicals.

- Nitrobenzene : Electrophilic aromatic substitution forms m-nitrophenyl m-nitrobenzenesulfonate.

Isotopic Labeling Evidence :

When sulfonyl-¹⁸O-labeled peroxide decomposes in benzene, 35–36% of ¹⁸O transfers to phenolic oxygen, supporting a π-complex intermediate.

Industrial Scalability and Environmental Considerations

Waste Minimization Strategies

The CN108997175B patent emphasizes:

Comparative Analysis of Bases for Neutralization

| Base | Molar Ratio (Base:ClSO₃H) | Nitrobenzene Recovery |

|---|---|---|

| Sodium Carbonate | 0.5:1 | 140 g (99.2%) |

| Sodium Hydroxide | 1:1 | 135 g (98.5%) |

| Sodium Bicarbonate | 1:1 | 130 g (97.8%) |

Sodium carbonate offers economic and efficiency advantages.

Chemical Reactions Analysis

Types of Reactions: M-Nitrobenzenesulfonyl peroxide undergoes various chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent, converting other substances into their oxidized forms.

Reduction: Under certain conditions, this compound can be reduced to m-nitrobenzenesulfonic acid.

Substitution: The peroxide group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction conditions often involve low temperatures and controlled pH.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products:

Oxidation: Products include m-nitrophenyl m-nitrobenzenesulfonate and m-nitrobenzenesulfonic acid.

Reduction: The major product is m-nitrobenzenesulfonic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Preparation

m-Nitrobenzenesulfonyl peroxide can be prepared with 85% purity, and achieving 100% purity is possible . It is recommended to store it in a polyethylene container in a refrigerator .

Applications in Organic Synthesis

- Oxidation of Alkenes : this compound is effective in oxidizing alkenes to form diols .

- Epoxidation Reactions : It can be used for the epoxidation of electron-rich alkenes .

- Baeyer-Villiger (B-V) Reactions : this compound participates in Baeyer-Villiger reactions .

- Oxidation of Sulfides and Selenides : This compound is useful in oxidizing sulfides to sulfoxides and selenides . Diphenyl diselenide can be converted into benzeneselenenyl m-nitrobenzenesulfonate using this compound .

- Oxidation of Alcohols : this compound can be used to oxidize alcohols at room temperature, yielding high yields . Allylic alcohols can be converted to epoxy ketones in one step, while more forced conditions can lead to lactones or esters from alcohols .

Comparison with Other Reagents

This compound is related to other perbenzoic acid derivatives like meta-chloroperbenzoic acid (mCPBA) . It exhibits similar reactivity in epoxidation, Baeyer-Villiger reactions, and the oxidation of amines or sulfides .

Mechanism of Action

The mechanism of action of m-nitrobenzenesulfonyl peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of reactive oxygen species. These species can then participate in various chemical reactions, including oxidation and electrophilic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Aromatic Sulfonyl Peroxides

M-Nitrobenzenesulfonyl peroxide belongs to the nitrobenzenesulfonyl peroxide family. Structural analogs include ortho- and para-nitro isomers (e.g., o-nitrobenzenesulfonyl peroxide, p-nitrobenzenesulfonyl peroxide).

- The nitro group at the meta position enhances electrophilicity while stabilizing the transition state during substitution .

- In contrast, sulfonyl chlorides like 3-nitrobenzenesulfonyl chloride (CAS 121-51-7) are precursors but lack the peroxide’s oxidizing capacity .

Table 1: Key Properties of Nitrobenzenesulfonyl Derivatives

Electrophilic Aromatic Substitution Agents

This compound operates via an electrophilic mechanism but differs from classical agents like nitrating or chlorinating systems:

Meta Selectivity

- Nitrobenzene sulfonoxylation: 65% meta substitution, compared to 93% meta in nitration and 81% meta in chlorination .

- Methyl benzoate sulfonoxylation: 67% meta substitution, similar to nitration (68% meta) but less selective than chlorination .

Table 2: Substitution Orientation in Electrophilic Reactions

| Substrate | Reaction | Meta (%) | Ortho (%) | Para (%) |

|---|---|---|---|---|

| Nitrobenzene | Sulfonoxylation (this work) | 65 | - | - |

| Nitrobenzene | Nitration | 93 | - | - |

| Nitrobenzene | Chlorination | 81 | - | - |

| Methyl benzoate | Sulfonoxylation | 67 | - | - |

| Methyl benzoate | Nitration | 68 | - | - |

| Anisole | Sulfonoxylation | - | 14 | 86 |

| Anisole | Chlorination | - | 21 | 79 |

Reaction Conditions

- Unlike nitration (requires HNO₃/H₂SO₄) or chlorination (Cl₂/FeCl₃), this compound reacts at room temperature without strong acids .

Oxidizing Agents in Selenenylation Reactions

This compound cleaves diselenides (e.g., diphenyl diselenide) to form electrophilic selenenylating agents. This contrasts with traditional oxidants:

Table 3: Comparison of Oxidants for Selenenylation

| Oxidant | Substrate | Product Yield | Conditions | Reference |

|---|---|---|---|---|

| This compound | Diselenides | High | Room temperature, mild | |

| H₂O₂ | Diselenides | Moderate | Acidic, elevated temperature | - |

| Ozone | Olefins | Variable | Cryogenic | - |

- Advantage : The peroxide’s mild conditions prevent over-oxidation, making it preferable for sensitive substrates like olefins .

Q & A

Q. What are the key considerations for synthesizing M-nitrobenzenesulfonyl peroxide in a laboratory setting?

this compound is typically synthesized via the reaction of m-nitrobenzenesulfonyl chloride with hydrogen peroxide under controlled acidic conditions. Critical factors include maintaining low temperatures (0–5°C) to minimize premature decomposition and using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis. Purity is ensured through recrystallization from non-polar solvents like hexane. Stability comparisons of isomers (ortho, meta, para) indicate that the meta form is preferred due to its superior thermal stability and reduced steric hindrance during reactions .

Q. How should this compound be stored to ensure stability and safety?

Store in airtight, light-resistant containers at temperatures below 4°C. Add stabilizers such as 1% water or free-radical inhibitors (e.g., BHT) to retard autoxidation. Regularly test for peroxide concentration using iodometric titration or commercial test strips. Discard samples if crystals form or if containers show pressure buildup, as these indicate decomposition into explosive byproducts .

Q. What safety protocols are essential when handling this compound?

Use explosion-proof equipment, conduct reactions behind blast shields, and wear flame-resistant lab coats and face protection. Decontaminate spills with reducing agents like sodium bisulfite to neutralize peroxides. Document all handling procedures via institutional EH&S protocols, including risk assessments for shock sensitivity and incompatibility with metals or amines .

Advanced Research Questions

Q. How does this compound mediate electrophilic selenenylation reactions, and what mechanistic insights exist?

The peroxide acts as a two-electron oxidant, generating electrophilic selenenylating agents (e.g., PhSe⁺) via oxidative cleavage of diselenides. Kinetic studies using NMR and UV-Vis spectroscopy reveal a radical-free pathway, with rate dependence on solvent polarity and peroxide concentration. Isotopic labeling (e.g., ¹⁸O tracing) confirms oxygen transfer from the peroxide to the selenenylated product, as demonstrated in olefin functionalization studies .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across reaction systems?

Discrepancies often arise from solvent effects (e.g., dichloromethane vs. acetonitrile), trace metal contamination, or competing side reactions. To address this:

Q. What strategies optimize this compound’s reactivity in green chemistry applications?

Replace dichloromethane with biodegradable solvents (e.g., ethyl acetate/water biphasic systems) to reduce environmental impact. Use catalytic Fe(III) or Mn(II) salts to lower reaction temperatures (e.g., 25°C vs. 40°C) while maintaining yield. Computational modeling (DFT) aids in predicting solvent-peroxide interactions to minimize energy barriers .

Q. How can Design of Experiments (DoE) improve reaction outcomes with this compound?

Apply factorial design to optimize variables:

- Factors : Peroxide concentration (0.1–1.0 equiv.), temperature (20–50°C), solvent dielectric constant.

- Responses : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies critical interactions, such as the inverse relationship between temperature and selectivity in aromatic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.